molecular formula C20H19NO B306332 N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide

N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide

Cat. No. B306332
M. Wt: 289.4 g/mol
InChI Key: XQBUYGZGTKHTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide, commonly known as TTA, is a synthetic compound that has gained considerable attention in scientific research due to its potential uses in various fields. TTA is a non-toxic, non-fluorescent, and non-cytotoxic compound that has been shown to have a wide range of applications, including in the field of medicine, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of TTA is not fully understood, but it is thought to involve the inhibition of PPARγ activity. PPARγ is a transcription factor that regulates the expression of genes involved in adipocyte differentiation and glucose homeostasis. By inhibiting PPARγ activity, TTA may reduce adipocyte differentiation and improve glucose homeostasis.
Biochemical and Physiological Effects
TTA has been shown to have a wide range of biochemical and physiological effects. In animal models, TTA has been shown to reduce body weight, adiposity, and serum triglyceride levels. TTA has also been shown to improve insulin sensitivity and glucose tolerance. In vitro studies have shown that TTA can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TTA in lab experiments is its non-toxic and non-cytotoxic nature. TTA has been shown to have minimal side effects and is generally well-tolerated in animal models. However, one of the limitations of using TTA in lab experiments is its limited solubility in water, which may limit its use in certain experimental protocols.

Future Directions

There are several potential future directions for research on TTA. One area of interest is the potential therapeutic applications of TTA in the treatment of obesity, type 2 diabetes, and metabolic syndrome. Further research is needed to determine the optimal dosage and administration of TTA for these conditions.
Another area of interest is the potential use of TTA in the field of biotechnology. TTA has been shown to have anti-inflammatory properties and may have potential uses in the development of anti-inflammatory drugs. Additionally, TTA may have potential uses in the development of biosensors and other diagnostic tools.
Conclusion
In conclusion, N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide, or TTA, is a synthetic compound that has gained considerable attention in scientific research due to its potential uses in various fields. TTA has been shown to have a wide range of applications, including in the field of medicine, biochemistry, and biotechnology. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TTA.

Synthesis Methods

TTA can be synthesized using a variety of methods, including the reaction of 2-naphthoyl chloride with 2,4,6-trimethylaniline in the presence of a base. Other methods include the reaction of 2-naphthoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

TTA has been extensively studied for its potential uses in various scientific fields. In the field of biochemistry, TTA has been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates adipocyte differentiation and glucose homeostasis. TTA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
In the field of medicine, TTA has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome. TTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. TTA has also been shown to reduce body weight and adiposity in animal models of obesity.

properties

Product Name

N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C20H19NO/c1-13-10-14(2)19(15(3)11-13)21-20(22)18-9-8-16-6-4-5-7-17(16)12-18/h4-12H,1-3H3,(H,21,22)

InChI Key

XQBUYGZGTKHTNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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